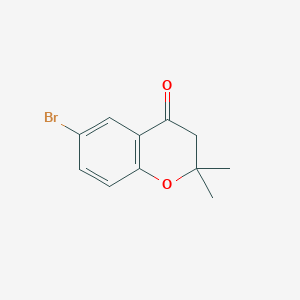

6-Bromo-2,2-dimethylchroman-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves the substitution of hydrogen atoms with bromine atoms, which can significantly alter the properties of the original compound. For instance, the synthesis of brominated biindenylidenediones from their non-brominated precursors demonstrates how bromine substitution can be achieved and how it affects the properties of the molecules . Similarly, the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene shows an efficient approach to introducing bromine into a compound, which could be relevant for synthesizing 6-Bromo-2,2-dimethylchroman-4-one .

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex, as seen in the crystal structure analysis of various brominated molecules. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione provides insights into the configuration and conformation of the compound, which could be similar to the structure of 6-Bromo-2,2-dimethylchroman-4-one . The molecular arrangement and defective tightness in the crystal structure of brominated biindenylidenediones also offer valuable information on how bromination can affect molecular packing .

Chemical Reactions Analysis

Brominated compounds can participate in a variety of chemical reactions. The reactivity of such compounds is often studied to understand their potential applications. For instance, the bromination of 2,2,6-trialkyl-1,3-dioxan-4-ones and the subsequent application of the deuterium isotope effect for synthesis demonstrates the reactivity of brominated compounds under free-radical conditions . The study of bromination of 6-dibromomethyl-6-methylcyclohexyl-2,4-dien-1-one and the formation of various brominated derivatives further exemplifies the diverse reactivity of such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are often significantly different from their non-brominated counterparts. The photochromic and photomagnetic properties of brominated biindenylidenediones, as well as their UV-Vis absorption spectra, highlight how bromine substitution can affect the optical and magnetic properties of a compound . The solubility behavior of triorganotin bromides and their dissociation in water also provide insights into the solubility and stability of brominated compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

One-Pot Synthesis Techniques

6-Bromo-2,2-dimethylchroman-4-one derivatives have been synthesized using one-pot techniques. For example, 6-bromo-4,4-dimethylthiochroman was synthesized from bromobenzene, showcasing an approach with low consumption and pollution (Zhou et al., 2013).

Synthetic Intermediates in Drug Development

Compounds related to 6-Bromo-2,2-dimethylchroman-4-one, like 4,6‐Disubstituted 2,2‐dimethylchromans, are reported as pharmacologically active and target ATP‐sensitive potassium channels. Their effects on inhibiting insulin release and relaxing vascular smooth muscle cells have been studied, reflecting their interaction with specific ion channels (Pirotte et al., 2017).

Biochemical Research

Role in Biological Systems

Derivatives of 2,2-dimethylchroman, like 6-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their disposition and kinetic profile in biological systems. Studies on rats have shown that 2C-B penetrates the blood/brain barrier without significant delay, indicating its potential impact on neuropharmacology and toxicology (Rohanová et al., 2008).

Metabolic Pathways Analysis

Research has been conducted on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug structurally similar to 6-Bromo-2,2-dimethylchroman-4-one. Such studies provide insights into its metabolism in humans and other species, which is essential for understanding its pharmacological and toxicological profile (Carmo et al., 2005).

Advanced Material Synthesis

- Synthesis of Organic Compounds: Research into the synthesis of related compounds, such as bromo-substituted hydrodipyrrins, which are precursors to synthetic bromo-chlorins and bromo-bacteriochlorins, has shown the potential of using 6-Bromo-2,2-dimethylchroman-4-one derivatives in advanced material synthesis. These compounds are crucial for various molecular designs in material science (Krayer et al., 2009).

Propriétés

IUPAC Name |

6-bromo-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLKUNVLSWKFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563646 | |

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethylchroman-4-one | |

CAS RN |

99853-21-1 | |

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

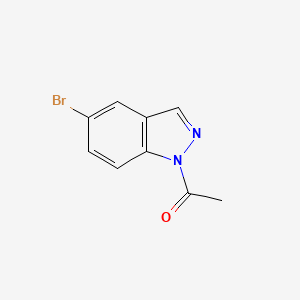

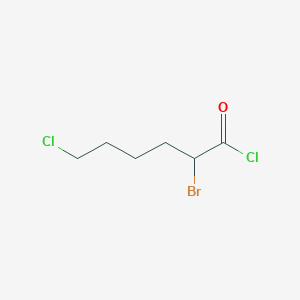

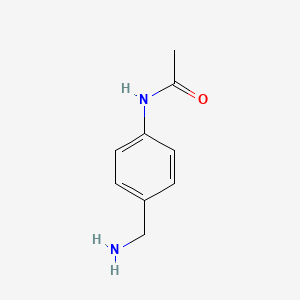

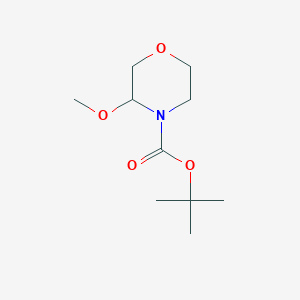

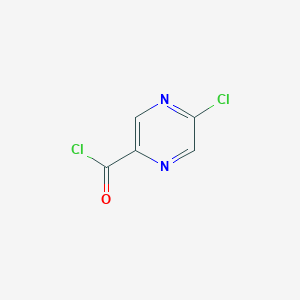

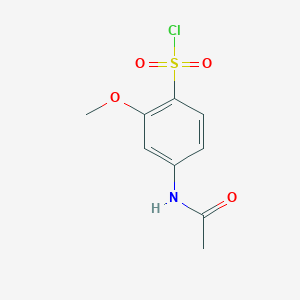

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

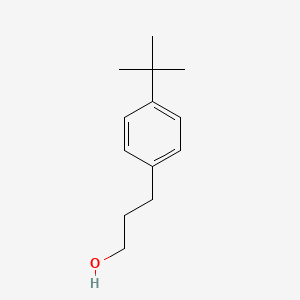

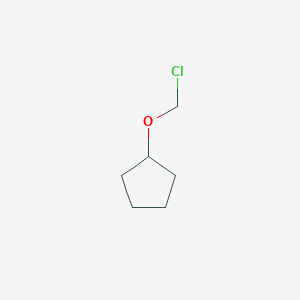

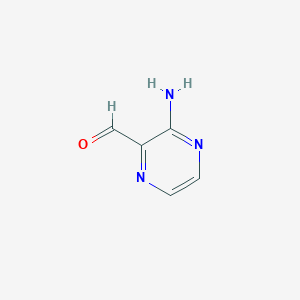

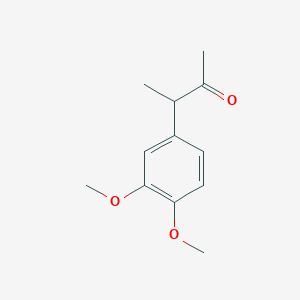

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)